"4-(2-Aminoethylamino)pyridine hydrochloride" chemical properties and structure
"4-(2-Aminoethylamino)pyridine hydrochloride" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, and potential applications of 4-(2-Aminoethylamino)pyridine hydrochloride. It is intended to serve as a technical resource for professionals in the fields of chemical research and drug development.
Chemical Properties and Structure
4-(2-Aminoethylamino)pyridine hydrochloride, with the CAS Number 64281-29-4, is a pyridine derivative that serves as a versatile chemical scaffold.[1] Its structure incorporates a pyridine ring, a common motif in medicinal chemistry, linked to an ethylenediamine moiety. This combination of functional groups makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.
Physicochemical Properties
The key physicochemical properties of 4-(2-Aminoethylamino)pyridine hydrochloride and its corresponding free base, N1-(pyridin-4-yl)ethane-1,2-diamine, are summarized below. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| For the Hydrochloride Salt | ||
| CAS Number | 64281-29-4 | [1][2] |
| Molecular Formula | C₇H₁₂ClN₃ | [1][2][3] |
| Molecular Weight | 173.64 g/mol | [1] |
| SMILES | C1=CN=CC=C1NCCN.Cl | [1] |
| MDL Number | MFCD08448235 | [1][2] |
| For the Free Base | ||
| IUPAC Name | N'-(pyridin-4-yl)ethane-1,2-diamine | [4] |
| Molecular Formula | C₇H₁₁N₃ | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| InChI Key | HWVWEGOXLGPYDB-UHFFFAOYSA-N | [4][5] |
| Melting Point | 120-121 °C | [5] |
| Topological Polar Surface Area | 50.9 Ų | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
Structural Representation
The 2D chemical structure of the 4-(2-Aminoethylamino)pyridine cation is illustrated below. The hydrochloride salt is formed by the protonation of one of the nitrogen atoms, typically the more basic aliphatic amine, by hydrochloric acid.
Correction after reviewing the structure. The DOT script above is incorrect. Below is a corrected logical representation of the structure.
Figure 1: 2D Structure of 4-(2-Aminoethylamino)pyridine hydrochloride
Experimental Protocols
Representative Synthesis Workflow
The logical workflow for a potential synthesis is outlined below. This process involves the reaction of a starting pyridine material with ethylenediamine, followed by workup and conversion to the hydrochloride salt.
Figure 2: Representative Synthesis Workflow
Methodology:
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Reaction Setup: 4-chloropyridine and an excess of ethylenediamine would be combined in a suitable solvent (e.g., a polar aprotic solvent like DMSO or a high-boiling alcohol). The reaction may require heating to proceed at a reasonable rate.
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Reaction Monitoring: The progress of the reaction would be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.
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Workup: Upon completion, the reaction mixture would be cooled and subjected to an aqueous workup to remove excess ethylenediamine and other water-soluble byproducts. The product would be extracted into an organic solvent.
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Purification: The crude product would be purified, for example, by silica gel column chromatography, to isolate the pure free base.
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Salt Formation: The purified free base would be dissolved in a suitable solvent (e.g., diethyl ether, isopropanol) and a stoichiometric amount of hydrochloric acid (as a solution in a solvent or as a gas) would be added to precipitate the hydrochloride salt.
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Isolation: The resulting solid would be collected by filtration, washed with a non-polar solvent to remove impurities, and dried under vacuum to yield the final product.
Biological Activity and Applications
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities including antitumor, antiviral, and anti-inflammatory properties.[6] The specific biological activity of 4-(2-Aminoethylamino)pyridine hydrochloride is not extensively documented in publicly available literature. However, its structure suggests it is a valuable intermediate for creating libraries of compounds for drug discovery. The ethylenediamine side chain provides two nucleophilic nitrogen atoms that can be further functionalized to explore structure-activity relationships (SAR).
General Research Application Workflow
Given its nature as a chemical building block, a typical workflow for its use in a research and development context would involve initial characterization followed by derivatization and screening.
Figure 3: General Drug Discovery Workflow
This workflow illustrates how a scaffold like 4-(2-Aminoethylamino)pyridine hydrochloride (abbreviated as 4-(2-AEAP)·HCl) is utilized. After initial quality control, it enters a cycle of chemical modification to create a library of related compounds. These new molecules are then tested in biological assays to identify "hits"—compounds that show desired activity. The relationship between the structural changes and biological activity is then studied to design and synthesize more potent and specific molecules in the lead optimization phase.
Safety and Handling
As with any chemical reagent, 4-(2-Aminoethylamino)pyridine hydrochloride should be handled with appropriate safety precautions in a laboratory setting. Users should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and disposal. Based on data for the free base, the compound may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. biosynth.com [biosynth.com]
- 2. 4-(2-Aminoethylamino)pyridine hydrochloride [oakwoodchemical.com]
- 3. 4-(2-Aminoethylamino)-pyridinehydrochloride [chemicalbook.com]
- 4. N1-(pyridin-4-yl)ethane-1,2-diamine | C7H11N3 | CID 14834209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N1-(pyridin-4-yl)ethane-1,2-diamine | 64281-29-4 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
